molecular formula C25H26N2O5 B11055345 ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate

Cat. No.: B11055345
M. Wt: 434.5 g/mol
InChI Key: CNKMWKKCQFZRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate is a complex organic compound that features a combination of piperidine, methoxyphenyl, and pyrrolidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the piperidine and pyrrolidine intermediates, followed by their coupling with the benzoate moiety under controlled conditions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 4-[3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C25H26N2O5/c1-3-32-25(30)18-6-10-20(11-7-18)27-23(28)15-22(24(27)29)26-14-4-5-19(16-26)17-8-12-21(31-2)13-9-17/h6-13,15,19H,3-5,14,16H2,1-2H3

InChI Key

CNKMWKKCQFZRFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCCC(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.